5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a piperazine moiety are known to interact with a variety of targets, including G protein-coupled receptors and ion channels . The specific target of “5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on the exact configuration and functional groups present in the molecule.
Mode of action
The interaction of “this compound” with its targets could lead to changes in cellular signaling pathways, resulting in various physiological effects. The exact mode of action would depend on the specific target and the nature of the interaction .
Biochemical pathways
The affected pathways would depend on the specific target of “this compound”. For example, if the compound targets a receptor involved in neurotransmission, it could affect neural signaling pathways .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-30-19-9-7-18(8-10-19)20(21-22(29)28-23(31-21)24-16-25-28)27-13-11-26(12-14-27)15-17-5-3-2-4-6-17/h2-10,16,20,29H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQAIEKSHISPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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